molecular formula C11H9NO2 B1293490 1-Methyl-4-nitronaphthalene CAS No. 880-93-3

1-Methyl-4-nitronaphthalene

Cat. No. B1293490
CAS RN: 880-93-3
M. Wt: 187.19 g/mol
InChI Key: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitronaphthalene is a chemical compound that is part of the nitronaphthalene family, which are known for their mutagenic properties. These compounds have been identified in various environmental samples, such as ambient air, and are of interest due to their potential health effects .

Synthesis Analysis

The synthesis of 1-Methyl-4-nitronaphthalene can be achieved through a simple and efficient method using nitric acid as the nitrating agent. This process avoids the use of mixed acid systems, typically composed of concentrated sulfuric acid and nitric acid, and can yield the compound with a high efficiency of 86.6% under mild conditions . Additionally, the preparation of 1-(trimethylsilylmethyl)-4-nitronaphthalene has been studied, revealing that it undergoes silylation more easily compared to benzylsilane, and a ring-substituted nitro product can be obtained at temperatures below 0°C .

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-nitronaphthalene has been investigated using various computational methods. It has been found that the global minimum energy structure of the compound in the gas phase is non-planar, with O-N-C-C dihedral angles of approximately 30° . Additionally, the triplet potential energy surface of 1-methyl-8-nitronaphthalene, a related compound, has been mapped, revealing the presence of several minima and providing insights into the reactivity of the compound in its triplet state .

Chemical Reactions Analysis

1-Methyl-4-nitronaphthalene can react with conjugated dienes at high temperatures to afford N-naphthylpyrroles. This reaction demonstrates the versatility of nitronaphthalenes in synthetic chemistry, providing a pathway to synthesize complex heterocyclic compounds . The compound also undergoes metabolism in biological systems, leading to the formation of electrophilic metabolites that can be trapped as glutathione conjugates in tissues such as the lungs and liver .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-nitronaphthalene are influenced by its molecular structure and the presence of functional groups. The compound's mutagenic activities have been quantified using the Ames Salmonella bacterial reversion assay, indicating its potential health risks . The atmospheric chemistry of related nitronaphthalenes has been studied, with photolysis identified as a dominant loss process for these compounds under atmospheric conditions . Furthermore, the ultrafast intersystem crossing in 1-nitronaphthalene has been characterized, showing that the compound has one of the fastest multiplicity changes ever measured, with a singlet lifetime of 100 fs or less in various solvents .

Scientific Research Applications

Application 1: Catalytic Nitration

  • Summary of Application: 1-Methyl-4-nitronaphthalene is used in the catalytic nitration process to produce 1,5-dinitronaphthalene, a valuable compound with extensive industrial application prospects .
  • Methods of Application: The process involves the liquid-phase catalytic nitration of 1-nitronaphthalene with NO2 to 1,5-dinitronaphthalene under mild conditions. The sulfated zirconia (SO42−/ZrO2) as solid superacid catalyst exhibits superior catalytic performance with dioxygen and acetic anhydride .
  • Results or Outcomes: The process achieved a 93.8% conversion of 1-nitronaphthalene and 52.8% 1,5-dinitronaphthalene selectivity .

Application 2: Preparation of S-triazolyl α-mercaptoacetanilides

  • Summary of Application: 1-Methyl-4-nitronaphthalene is used in the preparation of S-triazolyl α-mercaptoacetanilides, which are inhibitors of HIV reverse transcriptase .

Application 3: Dye Intermediate

  • Summary of Application: 1-Methyl-4-nitronaphthalene can be used as a dye intermediate for the synthesis of other organic dyes and pigments .

Application 4: Catalyst and Reducing Agent

  • Summary of Application: 1-Methyl-4-nitronaphthalene can be used as a catalyst and reducing agent in organic synthesis reactions .

Application 5: Organic Compound

  • Summary of Application: 1-Methyl-4-nitronaphthalene is an organic compound . It is a yellow crystalline solid .

Application 6: Solvent

  • Summary of Application: 1-Methyl-4-nitronaphthalene is soluble in organic solvents such as alcohols and ketones, but insoluble in water . This property makes it useful as a solvent in various industrial applications .

Safety And Hazards

1-Methyl-4-nitronaphthalene is a potentially hazardous compound. During handling and operation, appropriate safety measures should be taken. Direct contact with skin and eyes should be avoided, and it should be used in well-ventilated areas .

properties

IUPAC Name

1-methyl-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVKAJKOYFHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236757
Record name Naphthalene, 1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitronaphthalene

CAS RN

880-93-3
Record name 4-Methyl-1-nitronaphthalene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-nitronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-methyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a cold (0° C.) suspension of 1-methylnaphthalene (5 g) in HNO3 was added H2SO4 (5 mL) dropwise. After stirring the reaction for one hour, the solution was diluted with ethyl acetate and washed with water (3×), aqueous saturated NaHCO3 (2×) and brine, dried over MgSO4, and concentrated. The product was purified by silica gel column chromatography using ethyl acetate:hexane (5:95) and recrystallized from methanol to give yellow needles.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
Y Wu, Y Wang, H Guan, Y Du, X Zheng… - Spectrochimica Acta Part A …, 2023 - Elsevier
… We used 1-methyl-4-nitronaphthalene (Me-NN) as a reference molecule because it has a weak electron-donating group [37] at the same substitution position and its corresponding …
Number of citations: 4 www.sciencedirect.com
S Sankararaman, JK Kochi - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… Elution with dichloromethane yielded a pale yellow solid which was identified as 1-methyl-4-nitronaphthalene after recrystallization from methanol: mp 71 "C (lit.,26" 71-72 "C); GH(CDCl,…
Number of citations: 48 pubs.rsc.org
P Gupta, WP Harger, J Arey - Atmospheric Environment, 1996 - Elsevier
1- and 2-Nitronaphthalene (NN) and the 14 methylnitronaphthalene (MNN) isomers were identified and quantified in ambient vapor-phase samples collected in Redlands, CA during …
Number of citations: 99 www.sciencedirect.com
MM Nascimento, GO da Rocha, JB de Andrade - Talanta, 2019 - Elsevier
… enrichment factor varied from 213 (Nap) to 497 (Flu), from 39 (1,4-naphthoquinone) to 254 (9,10-anthraquinone), and from 122 (2-nitrobiphenyl) to 295 (1-methyl-4-nitronaphthalene) for …
Number of citations: 33 www.sciencedirect.com
LO Santos, AG Santos, JB de Andrade - Marine pollution bulletin, 2018 - Elsevier
Conventional methods for determination of polycyclic aromatic compounds (PACs) in sediments usually require large sample sizes (grams) and solvent volumes (at least 100 mL) …
Number of citations: 36 www.sciencedirect.com
LO Santos, JP dos Anjos, SLC Ferreira… - Microchemical …, 2017 - Elsevier
Environmental contamination by PAHs and their derivatives can cause damage to human health due to the carcinogenic and mutagenic potential of these compounds. This work …
Number of citations: 72 www.sciencedirect.com
MCR Sola, AG Santos, ST Martinez, MM Nascimento… - Scientific Reports, 2020 - nature.com
In this work we report the occurrence of powerful mutagenic 3-nitrobenzanthrone (3-NBA), in addition to 18 polycyclic aromatic hydrocarbons (PAHs), 6 oxygenated PAHs and 27 …
Number of citations: 14 www.nature.com
AG Santos, ACD Regis, GO da Rocha… - … of chromatography A, 2016 - Elsevier
The method allowed simultaneous characterization of PAHs, nitro-PAHs and quinones in atmospheric particulate matter. This method employs a miniaturized micro-extraction step that …
Number of citations: 73 www.sciencedirect.com
J Arey, B Zielinska - Journal of High Resolution …, 1989 - Wiley Online Library
… , the spectrum of 1-methyl-4-nitronaphthalene) After loss of … 1-Methyl-4-nitronaphthalene and 1-methyl-6-nitronaphthalene co-eluted on HP-5 column. k, 1-Methyl-4-nitronaphthalene …
Number of citations: 15 onlinelibrary.wiley.com
J Arey, B Zielinska, R Atkinson… - International journal of …, 1989 - Wiley Online Library
The nitroarene products of the gas‐phase reactions of acenaphthylene, acenaphthene, phenanthrene, and anthracene‐d 10 with N 2 O 5 and the OH radical (in the presence of NO x ) …
Number of citations: 121 onlinelibrary.wiley.com

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